![molecular formula C13H18N2O B7469784 N-(2-methylcyclohexyl)pyridine-4-carboxamide](/img/structure/B7469784.png)
N-(2-methylcyclohexyl)pyridine-4-carboxamide
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Overview
Description
N-(2-methylcyclohexyl)pyridine-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It has been used as a research chemical for the study of the endocannabinoid system and has been found to have a high affinity for the CB1 receptor.
Mechanism of Action
N-(2-methylcyclohexyl)pyridine-4-carboxamide works by binding to the CB1 receptor in the brain and nervous system. This binding leads to the activation of the receptor and the release of neurotransmitters such as dopamine and serotonin. The activation of the CB1 receptor also leads to the inhibition of the release of other neurotransmitters such as GABA, which can lead to an increase in excitatory activity in the brain.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)pyridine-4-carboxamide has been found to have a number of biochemical and physiological effects on the body. It has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It has also been found to have effects on memory, attention, and cognition.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methylcyclohexyl)pyridine-4-carboxamide in lab experiments is its high affinity for the CB1 receptor, which allows for more precise and targeted studies of the endocannabinoid system. However, one limitation is that its psychoactive effects can make it difficult to use in certain experiments, as it can affect the behavior and cognition of test subjects.
Future Directions
There are a number of future directions for research on N-(2-methylcyclohexyl)pyridine-4-carboxamide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with different affinities for the CB1 receptor and other receptors in the endocannabinoid system. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for addiction and abuse. Additionally, there is interest in the development of new treatments for conditions such as chronic pain and anxiety that target the endocannabinoid system.
Synthesis Methods
The synthesis of N-(2-methylcyclohexyl)pyridine-4-carboxamide involves the reaction of 4-pyridylcyanide with 2-methylcyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-(2-methylcyclohexyl)pyridine-4-carboxamide has been used in scientific research to study the endocannabinoid system and its effects on the body. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
properties
IUPAC Name |
N-(2-methylcyclohexyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-2-3-5-12(10)15-13(16)11-6-8-14-9-7-11/h6-10,12H,2-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOFJBIBOVGCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49826611 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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